LogP Advantage Over Non-Difluoromethoxy Analog: XLogP3 Comparison
The target compound achieves a computed XLogP3 of 3.0, reflecting the lipophilicity contribution of the ortho-OCF₂H group [1]. In contrast, 2,6-difluorobenzenesulfonyl chloride—lacking the difluoromethoxy substituent—exhibits an XLogP3 of only 2.1 [2]. This +0.9 LogP differential translates to approximately 8-fold higher lipid partitioning, which significantly influences membrane permeability and oral bioavailability of derived sulfonamides.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2,6-Difluorobenzenesulfonyl chloride (CAS 60230-36-6): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity improves membrane permeation, a critical parameter for intracellular target engagement, without exceeding the Lipinski Rule-of-5 threshold (XLogP3 < 5).
- [1] PubChem. 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. CID 118815337. View Source
- [2] PubChem. 2,6-Difluorobenzenesulfonyl chloride. CID 2734271. View Source
